2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a pyrazolo-triazolo-pyrimidine derivative that exhibits unique pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of various kinases, including cyclin-dependent kinases, glycogen synthase kinase-3, and Janus kinase. This inhibition leads to the suppression of cell proliferation and inflammation. It also exhibits antiviral activity by inhibiting the replication of various viruses.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been shown to have several biochemical and physiological effects. It exhibits potent inhibitory activity against various kinases, which makes it a promising candidate for the treatment of cancer and other diseases. It also exhibits anti-inflammatory and antiviral properties, which make it a potential therapeutic agent for a wide range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is its potent inhibitory activity against various kinases. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. One of the potential areas of research is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of research is the study of its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more water-soluble derivatives of this compound can improve its efficacy and bioavailability.
Scientific Research Applications
2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been extensively studied for its potential applications in drug development. It exhibits inhibitory activity against various kinases and has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(3-bromophenyl)-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN6/c1-19-12-10(6-16-19)13-17-11(18-20(13)7-15-12)8-3-2-4-9(14)5-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXLPFLRDAOVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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